molecular formula C23H17NO2 B13921507 2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde

2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde

Cat. No.: B13921507
M. Wt: 339.4 g/mol
InChI Key: KEIGPUPYHRBCJL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a benzyloxy group and a quinolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable benzaldehyde derivative under basic conditions.

    Introduction of the Quinolinyl Group: This step involves the formation of a quinoline derivative, which can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.

    Coupling Reaction: The final step involves coupling the benzyloxy benzaldehyde with the quinoline derivative under appropriate conditions, often using a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Benzyloxy)-5-(3-quinolinyl)benzoic acid.

    Reduction: Formation of 2-(Benzyloxy)-5-(3-quinolinyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde depends on its specific application:

    Medicinal Chemistry: The compound may act by inhibiting specific enzymes or binding to receptors involved in disease pathways. For example, it may inhibit kinases or proteases, leading to the disruption of cellular signaling pathways.

    Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes, contributing to the conductivity and luminescence properties of the material.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde is unique due to the presence of both the benzyloxy and quinolinyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

2-phenylmethoxy-5-quinolin-3-ylbenzaldehyde

InChI

InChI=1S/C23H17NO2/c25-15-21-12-18(20-13-19-8-4-5-9-22(19)24-14-20)10-11-23(21)26-16-17-6-2-1-3-7-17/h1-15H,16H2

InChI Key

KEIGPUPYHRBCJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC4=CC=CC=C4N=C3)C=O

Origin of Product

United States

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